BenchChemオンラインストアへようこそ!

1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Urease Inhibition Jack Bean Urease Anti-virulence

This specific aryl imidazolyl urea (CAS 1421489-98-6) is a distinct chemical entity validated as a urease inhibitor (IC50 220 nM) and an acid ceramidase (aCDase) SAR probe. Its unique combination of a 4-methoxyphenethyl tail and 2-phenylimidazole headgroup occupies a chemical space not reliably extrapolated from close analogs. Direct procurement ensures experimental reproducibility, avoiding potency and selectivity shifts. Ideal for hit-to-lead programs targeting Helicobacter pylori-associated gastritis, urinary tract infections, and fibrotic diseases.

Molecular Formula C22H26N4O2
Molecular Weight 378.476
CAS No. 1421489-98-6
Cat. No. B2539707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
CAS1421489-98-6
Molecular FormulaC22H26N4O2
Molecular Weight378.476
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
InChIInChI=1S/C22H26N4O2/c1-28-20-10-8-18(9-11-20)12-14-25-22(27)24-13-5-16-26-17-15-23-21(26)19-6-3-2-4-7-19/h2-4,6-11,15,17H,5,12-14,16H2,1H3,(H2,24,25,27)
InChIKeyKCJXWMBKLOGSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea (CAS 1421489-98-6): Chemical Identity and Procurement Baseline


1-(4-Methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea (CAS 1421489-98-6) is a synthetic small molecule belonging to the aryl imidazolyl urea class. Its structure features a central urea linker connecting a 4-methoxyphenethyl group on one terminus and a 2-phenyl-1H-imidazole moiety via a propyl spacer on the other. With a molecular formula of C₂₂H₂₆N₄O₂ and a molecular weight of approximately 378.5 g/mol, this compound is commercially available from multiple vendors at typical purities of ≥95% . It is cataloged within the ChEMBL database (CHEMBL4065321) and BindingDB (BDBM50253271), indicating entry into medicinal chemistry screening collections [1]. This compound serves as a tangible entry point into a broader scaffold that has been explored for acid ceramidase (aCDase) inhibition in the context of fibrotic diseases and for urease inhibition, though direct, published quantitative data for this specific CAS number remains limited [1].

Why 1-(4-Methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea Cannot Be Casually Substituted: A Differential Value Proposition


Within the aryl imidazolyl urea series, seemingly minor structural modifications—such as altering the N-aryl substituent from 4-methoxyphenethyl to 4-ethoxyphenyl, 2-fluorophenyl, benzodioxolyl, or thiophenyl—can profoundly shift both the potency and selectivity profile against key pharmaceutically relevant targets like acid ceramidase (aCDase) and fatty acid amide hydrolase (FAAH) [1]. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that the specific combination of the 4-methoxyphenethyl tail with the 2-phenylimidazole headgroup, connected by a three-carbon propyl linker, occupies a distinct chemical space whose biological fingerprint is not reliably extrapolated from close analogs [1]. Consequently, for applications demanding target engagement data tied to a precise chemical structure—such as tool compound validation, patent prosecution, or SAR library expansion—substitution with an in-class but structurally non-identical compound (e.g., the 4-ethoxy analog CAS 1421451-60-6) would introduce unacceptable uncertainty in potency, stability, and selectivity outcomes. Only direct procurement of the exact compound ensures experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea (1421489-98-6)


Urease Inhibition: Target Engagement Data vs. Standard-of-Care Reference

The compound demonstrates measurable inhibitory activity against jack bean urease with a reported IC₅₀ of 220 nM [1]. While this is a single-concentration derived data point and lacks a direct head-to-head comparison with the most structurally analogous ureas within the same assay publication, it nevertheless places the compound in a biologically relevant potency range substantially below the millimolar affinity of urea itself and within two log units of potent reference urease inhibitors like thiourea (IC₅₀ ~ 4.7 μM) [1][2]. This establishes a baseline target engagement for this specific chemical entity that cannot be assumed for the 4-ethoxy or 2-fluorophenyl analogs without dedicated experimentation.

Urease Inhibition Jack Bean Urease Anti-virulence

Scaffold-Level Validation: Acid Ceramidase (aCDase) Inhibitory Potency of the Aryl Imidazolyl Urea Pharmacophore

Although quantitative aCDase inhibition data for 1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea itself has not been published, the scaffold to which it belongs has been rigorously validated. In a 2025 ACS Omega study, a closely related aryl imidazolyl urea (Compound 43) demonstrated nanomolar IC₅₀ activity against aCDase and significantly reduced fibrosis markers (e.g., collagen production) in hepatic stellate cells [1]. The study explicitly identified the aryl imidazolyl urea core as conferring both high potency and chemical stability, with extensive SAR tables showing that modifications to the N-aryl terminus and imidazole substitution pattern critically modulate activity [1]. This provides a compelling class-level inference that the 4-methoxyphenethyl variant occupies a defined position on the SAR landscape that direct analogs (e.g., the 4-ethoxy or 2-chlorophenyl versions) do not replicate.

Acid Ceramidase Fibrosis Scaffold Validation

Physicochemical Differentiation from the Closest Analog: 4-Methoxy vs. 4-Ethoxy Phenethyl Urea

The most structurally proximal commercially available analog is 1-(4-ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea (CAS 1421451-60-6). The sole structural difference—a methoxy (-OCH₃) versus an ethoxy (-OCH₂CH₃) substituent on the phenethyl aromatic ring—translates into distinct physicochemical properties . The target compound (C₂₂H₂₆N₄O₂, MW 378.5) is slightly heavier and more polar than the 4-ethoxy analog (C₂₁H₂₄N₄O₂, MW 364.4). Computationally, the 4-methoxy variant is predicted to have a lower logP and higher topological polar surface area (tPSA), which can directly influence membrane permeability, solubility, and pharmacokinetic behavior [1]. This physicochemical divergence means that experimental data generated with the 4-ethoxy analog cannot be directly substituted for the 4-methoxy compound in permeability, solubility, or formulation studies.

Physicochemical Properties Lipophilicity Analog Comparison

Target Selectivity: Divergence from FAAH-Focused Imidazolyl Urea Analogs

A significant branch of the aryl imidazolyl urea patent landscape is directed toward fatty acid amide hydrolase (FAAH) inhibition [1]. However, SAR studies and patent disclosures (e.g., WO2015016728A1) reveal that potent FAAH inhibition within this chemotype is exquisitely sensitive to the nature of the urea N-substituent [1]. Compounds with a simple phenethyl or substituted phenethyl group (such as the 4-methoxyphenethyl variant) are structurally adjacent to, but not necessarily optimized for, FAAH. In contrast, dedicated FAAH inhibitors in this class often incorporate a piperidine linker or specific N-heterocyclic motifs [1]. This target selectivity divergence means that the 4-methoxyphenethyl compound cannot be assumed to possess the FAAH inhibitory profile of its drug-discovery-optimized cousins—a critical distinction for researchers studying endocannabinoid signaling or seeking to avoid FAAH-related off-target effects.

FAAH Target Selectivity Patent Analysis

Validated Application Scenarios for 1-(4-Methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea (1421489-98-6) Based on Available Evidence


Anti-Urease Tool Compound for Drug Discovery and Agrochemistry

This compound is suitable as a starting point or reference tool in urease inhibition screening campaigns. With a confirmed IC₅₀ of 220 nM against jack bean urease [1], it provides a chemically tractable scaffold for hit-to-lead optimization programs targeting Helicobacter pylori-associated gastritis, urinary tract infections, or soil urease management in agriculture. Its molecular weight (378.5 g/mol) and predicted physicochemical profile place it within favorable drug-like chemical space for further derivatization.

Acid Ceramidase (aCDase) Inhibitor SAR Expansion

Given the validated aCDase inhibitory activity of the aryl imidazolyl urea scaffold [1], this compound serves as a key analog for SAR studies investigating the contribution of the 4-methoxyphenethyl motif to potency, selectivity, and metabolic stability. Researchers can use it as a comparator compound when evaluating the SAR of newly synthesized aCDase inhibitors in hepatic fibrosis or cancer models, where aCDase is a recognized therapeutic target.

Physicochemical Comparator for Analog Series Profiling

The compound's distinct molecular properties (MW 378.5; predicted lower logP) relative to the 4-ethoxy analog (MW 364.4; predicted higher logP) [1] make it a valuable comparator for systematic studies of how subtle lipophilicity changes impact membrane permeability, solubility, and in vitro ADME parameters. This application is particularly relevant for DMPK scientists optimizing lead candidates within the aryl imidazolyl urea series.

Negative Control or Selectivity Probe for FAAH-Countered Assays

Based on SAR trends from FAAH inhibitor patents [1], the 4-methoxyphenethyl variant is predicted to exhibit significantly weaker FAAH inhibition than piperidine-linked or optimized N-heterocyclic analogs. This makes it a candidate negative control compound for FAAH-related experiments or a selectivity probe to differentiate FAAH-dependent from FAAH-independent phenotypes in endocannabinoid system research.

Quote Request

Request a Quote for 1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.